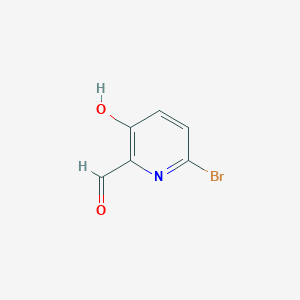
6-Bromo-3-hydroxypicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-hydroxypicolinaldehyde is an organic compound with the molecular formula C6H4BrNO2 It is a derivative of picolinaldehyde, where the hydrogen atom at the 6th position is replaced by a bromine atom, and the hydrogen atom at the 3rd position is replaced by a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-hydroxypicolinaldehyde typically involves the bromination of 3-hydroxypicolinaldehyde. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-3-hydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Formation of 6-bromo-3-hydroxybenzoic acid.
Reduction: Formation of 6-bromo-3-hydroxybenzyl alcohol.
Substitution: Formation of 6-azido-3-hydroxypicolinaldehyde or 6-thio-3-hydroxypicolinaldehyde.
Aplicaciones Científicas De Investigación
6-Bromo-3-hydroxypicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-hydroxypicolinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3rd position and the bromine atom at the 6th position play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their biological activity. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
- 6-Chloro-3-hydroxypicolinaldehyde
- 6-Fluoro-3-hydroxypicolinaldehyde
- 6-Iodo-3-hydroxypicolinaldehyde
Comparison: 6-Bromo-3-hydroxypicolinaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity, making it more suitable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C6H4BrNO2 |
|---|---|
Peso molecular |
202.01 g/mol |
Nombre IUPAC |
6-bromo-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4BrNO2/c7-6-2-1-5(10)4(3-9)8-6/h1-3,10H |
Clave InChI |
WXXYTQPPYLYQGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1O)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


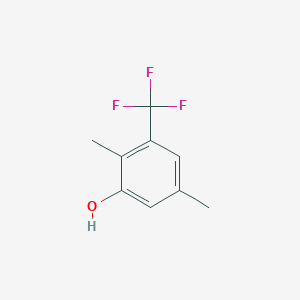
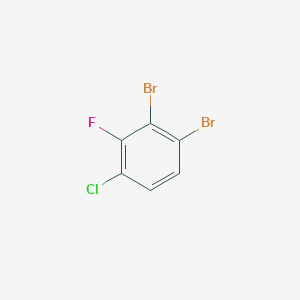
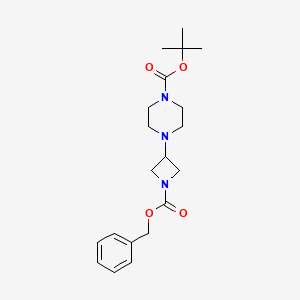
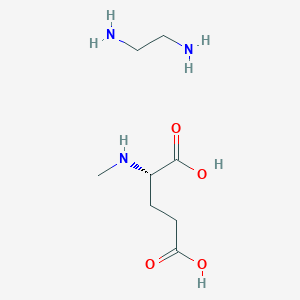
![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)
![7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)

![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)






